Chemical structure and properties of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL
Chemical structure and properties of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL
An In-Depth Technical Guide to (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL: A Privileged Scaffold for Drug Discovery
Abstract
The chroman scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds, earning it the designation of a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comprehensive technical analysis of a novel derivative, (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL. While direct experimental data on this specific molecule is not present in current literature, this document synthesizes established chemical principles and data from analogous structures to project its chemical properties, propose a robust synthetic strategy, and explore its potential as a therapeutic agent. The strategic incorporation of a fluorine atom and an amino alcohol functionality onto the chroman core presents a compelling opportunity for the development of new chemical entities with potentially enhanced pharmacological profiles.
Molecular Architecture and Physicochemical Landscape
The unique arrangement of functional groups on the chroman ring system endows (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL with a distinct three-dimensional structure and a specific set of physicochemical properties crucial for its interaction with biological systems.
Core Structure and Stereochemistry
The molecule is built upon a chroman-3-ol framework, a bicyclic system containing a dihydropyran ring fused to a benzene ring. The key functional groups are:
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A primary amine at C4: This group can act as a hydrogen bond donor and a proton acceptor, making it a critical anchor for binding to biological targets.
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A hydroxyl group at C3: This group can participate in hydrogen bonding as both a donor and acceptor.
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A fluorine atom at C5: Strategically placed on the aromatic ring, this atom significantly modulates the electronic properties and metabolic stability of the molecule.[3]
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A methyl group at C7: This group can influence lipophilicity and steric interactions within a binding pocket.
The absolute stereochemistry is defined as (3S,4S) . This specifies a cis relationship between the hydroxyl and amino groups, where both substituents are on the same face of the dihydropyran ring. This fixed spatial arrangement is paramount, as stereoisomers often exhibit dramatically different biological activities and potencies.[4]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the molecule, which are essential for forecasting its behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₂FNO₂ | Defines the elemental composition. |
| Molecular Weight | 197.21 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| logP (Lipophilicity) | 1.5 - 2.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| pKa (Amino Group) | ~8.5 - 9.5 | The primary amine will be predominantly protonated at physiological pH (7.4), influencing solubility and receptor interactions. |
| Polar Surface Area | ~58 Ų | Suggests good potential for oral absorption and cell membrane penetration. |
| Hydrogen Bond Donors | 2 (OH, NH₂) | Strong potential for specific, high-affinity interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (O, N, F) | Enhances interaction potential and aqueous solubility. |
The Strategic Role of Fluorine
The introduction of fluorine into pharmaceuticals is a well-established strategy to optimize drug-like properties.[5][6] In this molecule, the fluorine at the C5 position is predicted to confer several advantages:
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Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Fluorine at this position can act as a "metabolic shield," preventing oxidative metabolism of the aromatic ring, which can increase the compound's biological half-life.[5]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with enzyme or receptor active sites, potentially increasing binding affinity and potency.
-
Modulation of Acidity/Basicity: As a strongly electron-withdrawing group, the fluorine atom can subtly alter the pKa of nearby functional groups, which can fine-tune the molecule's ionization state and bioavailability.[6]
Proposed Stereoselective Synthesis
Achieving the desired (3S,4S) stereochemistry is the most critical challenge in the synthesis of this molecule. The following retrosynthetic analysis and proposed forward synthesis are based on established, high-yielding transformations of the chromanone scaffold.[7]
Retrosynthetic Approach
A logical disconnection approach points to a substituted 4-chromanone as the key intermediate. The stereocenter at C3 and C4 can be installed in the final steps via a stereoselective reduction.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The proposed synthesis begins with the construction of the chromanone core, followed by the introduction of the azide (a precursor to the amine) and a diastereoselective reduction of the ketone.
Caption: Proposed workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol: Diastereoselective Reduction
This protocol describes the critical step of reducing the azido-ketone to the cis-azido-alcohol. The choice of reducing agent is key for stereocontrol. Sodium borohydride (NaBH₄) is known to favor the formation of cis-chromanols from 3-substituted chromanones.[8]
Objective: To synthesize cis-3-azido-5-fluoro-7-methylchroman-4-ol with high diastereoselectivity.
Materials:
-
3-Azido-5-fluoro-7-methylchroman-4-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
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Reaction Setup: Dissolve 3-azido-5-fluoro-7-methylchroman-4-one in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting material spot (ketone) and the appearance of a new, more polar spot (alcohol) indicates reaction completion. A co-spot of the starting material and reaction mixture should be run to confirm consumption. The reaction is typically complete within 2-3 hours.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution at 0 °C to quench the excess NaBH₄.
-
Extraction: Allow the mixture to warm to room temperature and remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure cis-azido-alcohol.
-
Characterization: Confirm the cis stereochemistry using ¹H NMR spectroscopy. The coupling constant (J-value) between the protons at H3 and H4 is expected to be small (~2-4 Hz), which is characteristic of a cis relationship in chromanol systems.
Analytical and Spectroscopic Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Key diagnostic signals would include two doublets in the aliphatic region for the protons at C3 and C4. A small coupling constant (J ≈ 2-4 Hz) between these protons would confirm the cis diastereomer. Aromatic protons will appear as distinct signals due to the substitution pattern.[9]
-
¹³C NMR: The spectrum will show 10 distinct carbon signals, with the C-F coupling being observable for the carbons of the aromatic ring.
-
¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum provides definitive evidence of the fluorine atom. This technique is exceptionally sensitive and can be used for quantitative analysis (qNMR) to determine purity with high accuracy using an internal standard.[10][11]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺, allowing for the confirmation of the elemental formula with high precision.[12]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups: broad O-H stretch (~3300-3400 cm⁻¹), N-H stretches (~3200-3300 cm⁻¹), and a strong C-F stretch (~1100-1200 cm⁻¹).[13]
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the success of the enantioselective synthesis and determine the enantiomeric excess (e.e.), analysis on a chiral stationary phase is mandatory. A baseline separation of the two enantiomers would validate the stereochemical purity of the synthesized material.
| Technique | Predicted Key Data | Purpose |
| ¹H NMR | δ 4.5-5.0 (d, J≈3 Hz, H4), δ 3.8-4.2 (d, J≈3 Hz, H3) | Structure confirmation, Diastereomeric purity |
| ¹³C NMR | ~10 distinct signals, C-F couplings on aromatic ring | Structure confirmation |
| ¹⁹F NMR | Single resonance | Fluorine confirmation, Quantitative purity analysis |
| HRMS (ESI+) | [M+H]⁺ corresponding to C₁₀H₁₃FNO₂⁺ | Elemental formula confirmation |
| Chiral HPLC | Resolution of enantiomers | Enantiomeric excess (e.e.) determination |
Postulated Biological Activity and Therapeutic Potential
The chroman chemical scaffold is a cornerstone of many biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[14][15][16][17] The specific combination of substituents in (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL suggests several promising avenues for therapeutic investigation.
Rationale for Therapeutic Exploration
-
Anticancer Activity: Numerous chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[18] The amino alcohol moiety could facilitate interactions with kinases or other enzymes critical for cancer cell proliferation.
-
Antiviral Activity: Fluorinated 2-arylchroman-4-ones have recently been identified as potent inhibitors of the influenza A virus, suggesting the fluorinated chroman core is a viable pharmacophore for antiviral drug design.[17]
-
Anti-parasitic and Antimicrobial Activity: The chroman scaffold has been successfully targeted against parasitic enzymes like pteridine reductase 1.[15] Furthermore, chroman-4-one derivatives exhibit significant activity against pathogenic bacteria and fungi.[19]
Proposed Workflow for Biological Evaluation
A standard preclinical screening cascade can be used to efficiently evaluate the therapeutic potential of the compound.
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. sciforum.net [sciforum.net]
- 13. Synthetic and spectroscopic studies of 6-substituted chromone derivatives [univendspace.univen.ac.za]
- 14. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
